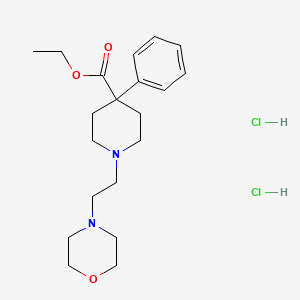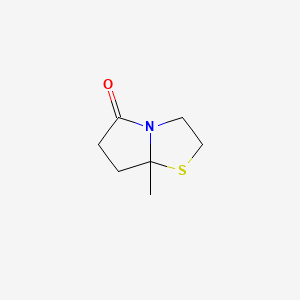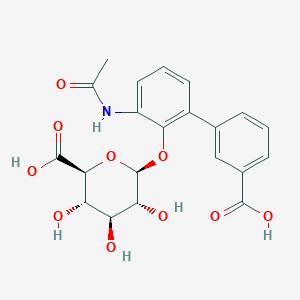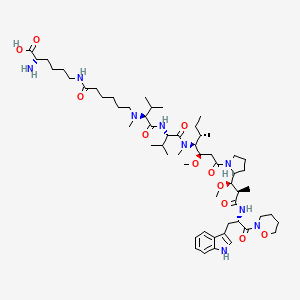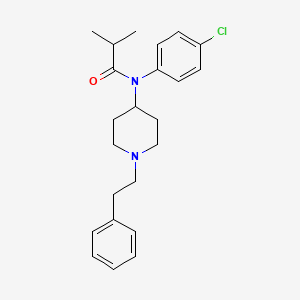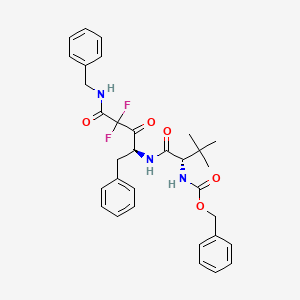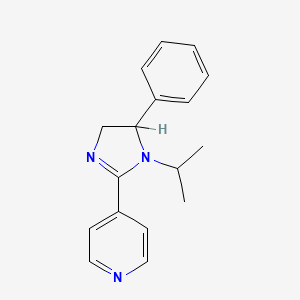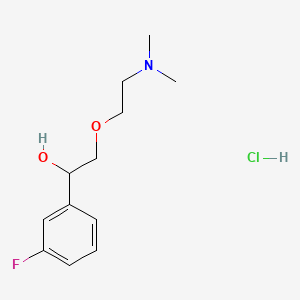
2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dimethylamino group, an ethoxy linkage, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxy Intermediate: The reaction begins with the ethoxylation of a suitable phenol derivative to introduce the ethoxy group.
Introduction of the Dimethylamino Group: The next step involves the reaction of the ethoxy intermediate with dimethylamine under controlled conditions to form the dimethylaminoethoxy intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving cell signaling and neurotransmitter pathways due to its structural similarity to certain biological molecules.
Medicine: Research into potential therapeutic applications, such as its use in drug development for neurological disorders, is ongoing.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride exerts its effects involves interactions with molecular targets such as receptors or enzymes. The dimethylamino group can interact with biological targets through hydrogen bonding or electrostatic interactions, while the fluorophenyl group can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(N,N-Dimethylamino)ethoxy)-1-phenylethanol hydrochloride: Lacks the fluorine atom, which may affect its binding properties and reactivity.
2-(2-(N,N-Dimethylamino)ethoxy)-1-(4-fluorophenyl)ethanol hydrochloride: Similar structure but with the fluorine atom in a different position, potentially altering its biological activity.
Uniqueness
The presence of the fluorine atom in the 3-position of the phenyl ring in 2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride distinguishes it from other similar compounds. This unique structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
131961-13-2 |
|---|---|
Fórmula molecular |
C12H19ClFNO2 |
Peso molecular |
263.73 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethoxy]-1-(3-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18FNO2.ClH/c1-14(2)6-7-16-9-12(15)10-4-3-5-11(13)8-10;/h3-5,8,12,15H,6-7,9H2,1-2H3;1H |
Clave InChI |
BWMGZHIYMLOHBA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOCC(C1=CC(=CC=C1)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






